2-{[(3-ethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide 2-{[(3-ethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC9649888
InChI: InChI=1S/C17H20N2O3S/c1-4-12-6-5-7-13(8-12)22-9-14(20)19-17-15(16(18)21)10(2)11(3)23-17/h5-8H,4,9H2,1-3H3,(H2,18,21)(H,19,20)
SMILES: CCC1=CC(=CC=C1)OCC(=O)NC2=C(C(=C(S2)C)C)C(=O)N
Molecular Formula: C17H20N2O3S
Molecular Weight: 332.4 g/mol

2-{[(3-ethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide

CAS No.:

Cat. No.: VC9649888

Molecular Formula: C17H20N2O3S

Molecular Weight: 332.4 g/mol

* For research use only. Not for human or veterinary use.

2-{[(3-ethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide -

Specification

Molecular Formula C17H20N2O3S
Molecular Weight 332.4 g/mol
IUPAC Name 2-[[2-(3-ethylphenoxy)acetyl]amino]-4,5-dimethylthiophene-3-carboxamide
Standard InChI InChI=1S/C17H20N2O3S/c1-4-12-6-5-7-13(8-12)22-9-14(20)19-17-15(16(18)21)10(2)11(3)23-17/h5-8H,4,9H2,1-3H3,(H2,18,21)(H,19,20)
Standard InChI Key UBZSOXCGDTZMBT-UHFFFAOYSA-N
SMILES CCC1=CC(=CC=C1)OCC(=O)NC2=C(C(=C(S2)C)C)C(=O)N
Canonical SMILES CCC1=CC(=CC=C1)OCC(=O)NC2=C(C(=C(S2)C)C)C(=O)N

Introduction

The compound 2-{[(3-ethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide is a complex organic molecule featuring a thiophene ring, which is a five-membered heterocyclic ring containing sulfur. This compound is of interest due to its unique structure, which includes an ethylphenoxy group and an acetamido group attached to the thiophene ring. The presence of these functional groups suggests potential applications in various fields, including pharmaceuticals and materials science.

Synthesis Methods

The synthesis of thiophene derivatives typically involves multi-step organic reactions. A common approach includes:

  • Thiophene Ring Formation: This can be achieved through cyclization reactions under acidic or basic conditions.

  • Introduction of Functional Groups: The ethylphenoxy group can be introduced via nucleophilic substitution or etherification reactions, while the acetamido group can be added through amide formation reactions using acetic anhydride or acetyl chloride.

  • Carboxamide Formation: The carboxamide group can be formed by reacting the carboxylic acid derivative with an amine.

Biological Activity

While specific biological activity data for 2-{[(3-ethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide is not available, thiophene derivatives are known for their potential in various therapeutic applications, including anticancer, antibacterial, and antifungal activities. The presence of the ethylphenoxy and acetamido groups may influence its interaction with biological targets.

Comparison with Similar Compounds

Similar compounds, such as ethyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate, have shown potential in cancer research due to their ability to inhibit enzymes and modulate signaling pathways. The unique structure of 2-{[(3-ethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide may impart distinct biological properties compared to these analogs.

Research Findings and Future Directions

Given the lack of specific research findings on 2-{[(3-ethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide, future studies should focus on its synthesis, characterization, and biological evaluation. This could involve in vitro assays to assess its potential anticancer or anti-inflammatory activities.

Data Table: Comparison of Thiophene Derivatives

CompoundMolecular FormulaPotential Biological Activity
Ethyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}-4,5-dimethylthiophene-3-carboxylateC19H23NO5SAnticancer, enzyme inhibition
2-{[(3-ethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamideNot specifiedPotential therapeutic applications (speculative)
N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamideNot specifiedAnti-inflammatory, 5-LOX inhibition

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